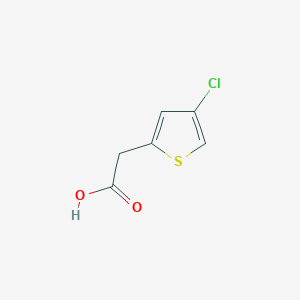
(4-Chloro-thiophen-2-YL)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Chloro-thiophen-2-YL)-acetic acid” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds that show a variety of properties and applications .
Chemical Reactions Analysis
Thiophene derivatives, including “(4-Chloro-thiophen-2-YL)-acetic acid”, can undergo various types of reactions, including nucleophilic, electrophilic, and radical reactions leading to substitution on a thiophene ring .Scientific Research Applications
Electrophilic Aromatic Reactivity and Polarisability
The reactivity of N-containing heterocycles, such as thiazole, has been studied, revealing the high polarisability of thiazole compared to thiophene. This research provides insights into the electrophilic aromatic reactivity of compounds related to (4-Chloro-thiophen-2-yl)-acetic acid, highlighting the effects of hydrogen bonding on the reactivity of these heterocycles (Ryan A. August, C. Davis, R. Taylor, 1986).
Synthesis and Characterization of Conducting Polymers
Research into the synthesis and characterization of thiophen-3-yl acetic acid derivatives for the production of conducting polymers has been reported. This includes the development of copolymers exhibiting electrochromic properties, indicating potential applications in electronic devices (B. Bingöl, Y. Güner, A. Çırpan, L. Toppare, 2005).
Acute Toxicity and Biological Activity of Derivatives
Studies on the acute toxicity and potential biological activities of derivatives of (4-Chloro-thiophen-2-yl)-acetic acid have been conducted. These derivatives show a range of biological activities, including analgesic and anti-inflammatory effects, underscoring their relevance in pharmaceutical research (V. A. Salionov, 2015).
Solvent Effects on Electrochemical Properties
Investigations into the effects of solvents on the synthesis, characterization, and electrochromic properties of acetic acid-modified polyterthiophene provide valuable information for the development of new materials with improved electrochromic performance (Youshan Zhang et al., 2016).
DNA Hybridization Electrochemical Sensors
The use of thiophen-acetic acid derivatives in the fabrication of electrochemical sensors for DNA hybridization has been explored. This research highlights the potential of these compounds in developing biosensors with high sensitivity and specificity (Jun-Hoe Cha et al., 2003).
Future Directions
Thiophene-based analogs, including “(4-Chloro-thiophen-2-YL)-acetic acid”, have been of interest to a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest .
properties
IUPAC Name |
2-(4-chlorothiophen-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S/c7-4-1-5(10-3-4)2-6(8)9/h1,3H,2H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJTZFJYUMDHJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1263206-98-9 |
Source


|
| Record name | 2-(4-chlorothiophen-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2817405.png)
![6-(2,5-Dimethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2817407.png)
![2-(4-Fluorophenyl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2817408.png)
![Ethyl 4-({[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2817409.png)

![1-(4,6-Dimethylpyrimidin-2-yl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]piperidine-4-carboxamide](/img/structure/B2817411.png)



![N-(2-fluorophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2817420.png)
![3-(2-methoxyphenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2817421.png)
![(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2817425.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2817427.png)